2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 332045-22-4
VCID: VC21404498
InChI: InChI=1S/C26H24N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h2-5,8-9,12-15H,1,6-7,10-11,16,18H2
SMILES: C=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Molecular Formula: C26H24N2OS
Molecular Weight: 412.5g/mol

2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

CAS No.: 332045-22-4

Cat. No.: VC21404498

Molecular Formula: C26H24N2OS

Molecular Weight: 412.5g/mol

* For research use only. Not for human or veterinary use.

2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile - 332045-22-4

Specification

CAS No. 332045-22-4
Molecular Formula C26H24N2OS
Molecular Weight 412.5g/mol
IUPAC Name 4-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C26H24N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h2-5,8-9,12-15H,1,6-7,10-11,16,18H2
Standard InChI Key XVCMHNZBUBZITH-UHFFFAOYSA-N
SMILES C=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Canonical SMILES C=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a structurally complex organic compound containing multiple functional groups integrated into a quinoline-based scaffold. The compound's structural identity is defined by several key components that contribute to its potential biological activities and chemical reactivity.

Chemical Identification Parameters

The compound is uniquely identified through several standardized chemical parameters, which are essential for its accurate documentation and research applications. These identification parameters are summarized in the following table:

ParameterValue
CAS Registry Number332045-22-4
Molecular FormulaC26H24N2OS
Molecular Weight412.5 g/mol
IUPAC Name4-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChIKeyXVCMHNZBUBZITH-UHFFFAOYSA-N
SMILES NotationC=CCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

This compound has a precise molecular identity as indicated by its unique CAS number and structural notations.

Structural Features and Functional Groups

  • Tetrahydroquinoline scaffold: Forms the core structure with a partially saturated ring system

  • Allylsulfanyl group (C=CCSC): Provides a reactive sulfur-containing moiety with a terminal alkene

  • Benzyloxyphenyl substituent: Offers aromatic character and potential for π-π interactions

  • Nitrile group (C≡N): Acts as a polar functional group capable of hydrogen bonding interactions

  • Saturated cyclohexane ring: Integrated into the tetrahydroquinoline structure, providing conformational flexibility

These structural elements combine to create a molecule with considerable complexity and multiple sites for potential chemical modifications or biological interactions.

Biological Activities and Pharmacological Properties

As a member of the quinoline family, 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has potential biological activities that may be of interest for pharmaceutical research and development.

Structure-Activity Relationships

The biological activity of this compound would be influenced by several structural elements:

  • The partially saturated quinoline core may alter binding to potential biological targets compared to fully aromatic quinoline systems

  • The benzyloxyphenyl group could enhance membrane permeability and provide additional binding interactions with protein targets

  • The allylsulfanyl group introduces potential for covalent interactions with nucleophilic residues in biological targets

  • The nitrile group serves as a hydrogen bond acceptor, potentially critical for target recognition

These structure-activity relationships would be valuable starting points for medicinal chemistry optimization efforts if the compound demonstrates promising biological activities.

Applications in Drug Discovery and Development

Given its structural complexity and relationship to bioactive compound classes, 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several potential applications in pharmaceutical research and development.

Medicinal Chemistry Applications

In medicinal chemistry programs, this compound could serve as:

  • A lead compound for structure-activity relationship studies targeting specific biological pathways

  • A structural scaffold for the development of compound libraries through modification of various substituents

  • A pharmacophore model for computational drug design efforts

  • A chemical probe for investigating biological mechanisms related to quinoline-sensitive processes

Drug Development Considerations

If this compound demonstrates promising bioactivity, several factors would need consideration for drug development:

  • Pharmacokinetic properties influenced by its moderate molecular weight (412.5 g/mol) and lipophilic character

  • Potential metabolic liabilities, particularly at the allylsulfanyl group and benzyl ether linkage

  • Structural optimization to enhance potency, selectivity, and drug-like properties

  • Scale-up synthesis considerations for preclinical and clinical studies

The presence of both the benzyloxyphenyl and allylsulfanyl groups provides opportunities for structural modifications to optimize pharmacokinetic properties while maintaining or enhancing biological activity.

Analytical Methods and Characterization Techniques

The characterization and analysis of 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile require sophisticated analytical techniques to confirm its identity, purity, and structural features.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques would be primary methods for purity assessment and quantitative analysis:

  • Reverse-phase HPLC with UV detection, monitoring at wavelengths corresponding to the quinoline chromophore

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular weight and structural information

  • Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis and preliminary purity assessment

Spectroscopic Characterization

Complete structural characterization would typically involve:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation

  • Two-dimensional NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals

  • Infrared spectroscopy to confirm functional groups, particularly the nitrile (C≡N) and aromatic moieties

  • High-resolution mass spectrometry for accurate mass determination and fragmentation pattern analysis

These analytical approaches would provide comprehensive structural confirmation and serve as quality control methods for research applications.

Structure-Based Design and Computational Analysis

Computational methods provide valuable insights into the structural properties, potential binding modes, and physicochemical characteristics of 2-(Allylsulfanyl)-4-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.

Predicted Physicochemical Properties

Computational methods can predict key physicochemical properties relevant to drug development:

PropertyPredicted ValueSignificance
LogP (Octanol-Water)~5.2-5.8Indicates high lipophilicity
Topological Polar Surface Area~60-70 ŲModerate membrane permeability predicted
H-Bond Acceptors3 (N, O, CN)Within Lipinski's Rule of Five guidelines
H-Bond Donors0May limit aqueous solubility
Rotatable Bonds~7-8Indicates conformational flexibility

These predicted properties suggest a compound with drug-like characteristics but potential challenges related to solubility and bioavailability, typical considerations for compounds in this molecular weight range with substantial lipophilic character.

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